molecular formula C10H11NO B1519632 3-Benzofuranmethanamine, N-methyl- CAS No. 78629-16-0

3-Benzofuranmethanamine, N-methyl-

Cat. No.: B1519632
CAS No.: 78629-16-0
M. Wt: 161.2 g/mol
InChI Key: BDWIUMVKDRUBFU-UHFFFAOYSA-N
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Description

3-Benzofuranmethanamine, N-methyl- (CAS: Not explicitly listed; referred to in ) is a benzofuran-derived amine with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol. Its structure features a benzofuran core (a fused benzene and furan ring) substituted with a methylaminomethyl group at the 3-position. This compound is primarily used in laboratory settings for synthetic applications, such as intermediate in organic synthesis or ligand design .

Properties

IUPAC Name

1-(1-benzofuran-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWIUMVKDRUBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Benzofuranmethanamine, N-methyl- plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to act as a potential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, 3-Benzofuranmethanamine, N-methyl- can modulate cAMP signaling pathways, which are crucial for various cellular functions. Additionally, this compound interacts with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters, influencing neurotransmitter levels and signaling.

Cellular Effects

The effects of 3-Benzofuranmethanamine, N-methyl- on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by modulating cAMP levels through PDE4B inhibition, 3-Benzofuranmethanamine, N-methyl- can affect the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. This can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, its interaction with monoamine transporters can impact neurotransmitter release and uptake, affecting neuronal communication and function.

Molecular Mechanism

At the molecular level, 3-Benzofuranmethanamine, N-methyl- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDE4B, which leads to increased intracellular cAMP levels. This elevation in cAMP activates PKA, resulting in the phosphorylation of various target proteins that regulate gene expression and cellular metabolism. Additionally, 3-Benzofuranmethanamine, N-methyl- binds to monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition enhances neurotransmitter signaling and can have various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzofuranmethanamine, N-methyl- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditionsIn vitro and in vivo studies have indicated that prolonged exposure to 3-Benzofuranmethanamine, N-methyl- can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-Benzofuranmethanamine, N-methyl- vary with different dosages in animal models. At lower doses, it has been observed to enhance neurotransmitter signaling and improve cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-Benzofuranmethanamine, N-methyl- is transported and distributed through interactions with specific transporters and binding proteins. Its interaction with monoamine transporters facilitates its uptake and distribution in neuronal tissues. Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments.

Biological Activity

3-Benzofuranmethanamine, N-methyl- is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies to provide a comprehensive overview of its biological activity.

Target Enzymes and Receptors

The primary mechanism of action for 3-Benzofuranmethanamine, N-methyl- involves its interaction with various enzymes and receptors. Notably, it acts as an inhibitor of phosphodiesterase 4B (PDE4B), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound leads to increased cAMP levels, thereby influencing several cellular processes including neurotransmitter signaling and gene expression.

Biochemical Pathways

The compound's ability to modulate cAMP levels affects the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins involved in various signaling pathways. This modulation can enhance cognitive functions and influence cellular metabolism.

Stability and Dosage Effects

Research indicates that 3-Benzofuranmethanamine, N-methyl- is relatively stable under standard laboratory conditions. Its effects vary significantly with dosage in animal models; lower doses enhance neurotransmitter signaling, while higher doses may lead to different physiological outcomes.

Metabolic Pathways

The compound undergoes N-demethylation mediated by cytochrome P450 isoenzymes such as CYP1A2, CYP2D6, and CYP3A4. This metabolic process is essential for understanding its pharmacokinetics and potential interactions with other drugs.

Cellular Effects

Impact on Cellular Processes

3-Benzofuranmethanamine, N-methyl- influences various cellular processes by interacting with monoamine transporters, facilitating its uptake in neuronal tissues. This interaction is critical for its neuroactive properties and contributes to its potential use in treating neurological disorders.

Subcellular Localization

The localization of this compound within neuronal cells is vital for its function. It primarily interacts with proteins involved in neurotransmitter signaling, which is essential for maintaining normal cognitive functions.

Case Studies

Several studies have highlighted the biological activity of 3-Benzofuranmethanamine, N-methyl-:

  • Neuropharmacological Studies :
    • In a study assessing the cognitive-enhancing effects of this compound in rodent models, it was found that administration led to improved performance in memory tasks. The results suggest that the modulation of cAMP levels plays a significant role in enhancing synaptic plasticity.
  • Antimicrobial Activity :
    • Another research focused on the antimicrobial properties of benzofuran derivatives including 3-Benzofuranmethanamine, N-methyl-. The findings indicated that this compound exhibited significant antibacterial activity against various strains of bacteria, supporting its potential as a lead compound in drug discovery for infectious diseases .

Summary Table of Biological Activities

Biological ActivityMechanismEvidence Source
Cognitive Enhancement PDE4B inhibition leading to increased cAMP
Antimicrobial Effects Inhibition of microbial growth
Neurotransmitter Modulation Interaction with monoamine transporters

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

2-Benzofuranmethanamine, 2,3-dihydro-N,3-dimethyl- ()
  • Structure : Partially saturated benzofuran (2,3-dihydro) with methyl groups on the amine and the 3-position.
  • Key Differences: Reduced aromaticity due to the saturated C2–C3 bond, altering electronic properties.
  • Molecular Weight : Higher than 3-Benzofuranmethanamine, N-methyl- due to additional methyl groups.
N-Methyl-3-(phenoxymethyl)benzylamine ()
  • Structure: Benzylamine derivative with a phenoxymethyl substituent on the benzene ring.
  • Key Differences: Replaces the benzofuran oxygen with a phenoxy ether group, increasing lipophilicity.
  • Applications : Likely used in drug discovery for its enhanced membrane permeability compared to benzofuran derivatives.
(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine ()
  • Structure : Combines a 3-methylbenzyl group with a tetrahydrofuran (THF)-derived amine.
  • Key Differences :
    • THF ring introduces conformational rigidity and hydrogen-bonding capability.
    • Saturated furan reduces electron-donating effects compared to benzofuran.
  • Synthetic Relevance : Useful in asymmetric catalysis due to the THF moiety’s stereochemical influence.
Benzenemethanamine, N-ethyl-N-(3-methylphenyl) ()
  • Structure : N-Ethyl-N-(3-methylbenzyl)amine.
  • Key Differences: Lacks heterocyclic components; simpler aromatic amine structure.
  • Applications : May serve as a ligand in coordination chemistry or surfactant synthesis.

Physicochemical Properties

Compound Molecular Weight (g/mol) Aromatic System Key Functional Groups LogP (Predicted)
3-Benzofuranmethanamine, N-methyl- 161.2 Benzofuran Methylamine ~1.5
2,3-Dihydro-N,3-dimethyl derivative ~177.3 Dihydrobenzofuran Methylamine, Methyl ~2.0
N-Methyl-3-(phenoxymethyl)benzylamine ~241.3 Benzene Phenoxy ether, Methylamine ~3.2
THF-containing analog () ~219.3 Benzene, THF Amine, THF ether ~1.8
N-Ethyl-N-(3-methylphenyl) analog 225.3 Benzene Ethylamine, Methyl ~2.5

Notes:

  • The benzofuran core in 3-Benzofuranmethanamine, N-methyl- provides moderate lipophilicity (LogP ~1.5), while phenoxymethyl substitution () significantly increases hydrophobicity.
  • THF-containing analogs () balance hydrophilicity and rigidity, enhancing solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzofuranmethanamine, N-methyl-
Reactant of Route 2
3-Benzofuranmethanamine, N-methyl-

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